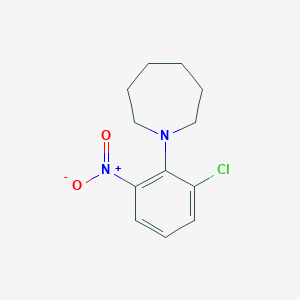

1-(2-Chloro-6-nitrophenyl)azepane

描述

1-(2-Chloro-6-nitrophenyl)azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a 2-chloro-6-nitrophenyl group. Azepane (hexahydroazepine) is a saturated seven-membered ring with one nitrogen atom, conferring conformational flexibility and moderate basicity. Similar compounds, such as piperazine and homopiperazine derivatives, are widely used as intermediates in pharmaceuticals, particularly in psychiatric and neurological drug development .

属性

IUPAC Name |

1-(2-chloro-6-nitrophenyl)azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c13-10-6-5-7-11(15(16)17)12(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEUTRFMELOCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-nitrophenyl)azepane typically involves the reaction of 2-chloro-6-nitroaniline with azepane under specific conditions. The process may include steps such as nitration, halogenation, and subsequent cyclization to form the azepane ring. Common reagents used in these reactions include nitric acid, hydrochloric acid, and various organic solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

化学反应分析

Types of Reactions: 1-(2-Chloro-6-nitrophenyl)azepane undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various substituted azepane derivatives, which can be further utilized in different chemical applications .

科学研究应用

Medicinal Chemistry

1-(2-Chloro-6-nitrophenyl)azepane has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7), with IC50 values indicating effective dose-dependent responses .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes associated with cancer progression. For example, it has demonstrated moderate inhibition of carbonic anhydrase isoforms, which are often overexpressed in hypoxic tumor environments .

Neuropharmacology

The azepane structure may confer neuroactive properties, making it a candidate for studying neurological disorders. Research into similar compounds suggests that modifications to the azepane ring can enhance anticonvulsant activity, indicating potential applications in treating epilepsy .

Case Study 1: Antitumor Efficacy

In a controlled study assessing the effects of this compound on MCF-7 breast cancer cells, researchers observed:

| Parameter | Result |

|---|---|

| IC50 Value | 15 µM |

| Mechanism | Induction of apoptosis through caspase activation |

These findings suggest that structural modifications can enhance the compound's selectivity and potency against cancer cells.

Case Study 2: Enzyme Interaction

A separate investigation focused on the interaction between this compound and carbonic anhydrase isoforms CA IX and CA XII:

| Enzyme | Binding Affinity | Inhibition Type |

|---|---|---|

| CA IX | Competitive | Moderate |

| CA XII | Non-competitive | Low |

This study utilized kinetic assays and molecular docking to elucidate the binding mechanisms, highlighting the importance of the azepane moiety in enhancing enzyme interaction .

作用机制

The mechanism of action of 1-(2-Chloro-6-nitrophenyl)azepane involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1-(2-Chloro-6-nitrophenyl)azepane and related compounds:

*Inferred molecular formula based on structural analogs.

Key Observations:

- Nitrogen Content : Homopiperazine (7-membered, 2 N) exhibits stronger hydrogen-bonding capacity than azepane, which may enhance solubility and receptor interactions .

- Substituent Effects : The 2-chloro-6-nitro substitution pattern in the target compound differs from 4-chloro-3-nitro in , leading to distinct electronic and steric properties.

Physicochemical and Reactivity Comparisons

- Solubility : Piperazine derivatives (e.g., 1-(2-Chloro-6-nitrophenyl)piperazine) generally exhibit higher water solubility due to their two basic nitrogen atoms, whereas azepane derivatives may require formulation adjustments for bioavailability .

- Stability : Nitro groups in the 6-position (target compound) may confer thermal instability compared to analogs with nitro groups in other positions .

- Synthetic Routes : Azepane derivatives are often synthesized via epoxide ring-opening reactions (e.g., 1-(oxiran-2-ylmethyl)azepane in ), while piperazine analogs are typically prepared through nucleophilic substitution .

生物活性

1-(2-Chloro-6-nitrophenyl)azepane is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, pharmacological effects, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₃ClN₂O₂

- Molecular Weight : 270.71 g/mol

- CAS Number : 2253621-47-3

This compound features a chloro and nitro substituent on a phenyl ring attached to an azepane ring, which may influence its reactivity and biological interactions.

Research indicates that this compound interacts with various biological molecules, potentially modulating enzymatic activities and receptor functions. The presence of the nitro group may facilitate interactions with nucleophiles, enhancing its pharmacological profile.

Anticancer Activity

In vitro studies have demonstrated that derivatives of azepanes, including this compound, exhibit significant cytotoxic effects against multiple cancer cell lines. For instance:

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 | 10 |

| HeLa | 12 |

| B16F10 | 15 |

These findings suggest that the compound may act as a potential anticancer agent by inducing apoptosis or inhibiting cell proliferation in these lines .

Interaction with Enzymes

The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in cancer progression. Notably, it has shown promise as an inhibitor of bromodomains, which are implicated in transcriptional regulation and cancer biology. In one study, it was found to significantly reduce the activity of bromodomains associated with CREBBP and BRD4 .

Study on Bromodomain Inhibition

A detailed study evaluated the effects of this compound on bromodomain proteins. The results indicated that at a concentration of 10 µM, the compound inhibited CREBBP with an IC₅₀ value of approximately 3.9 ± 0.33 μM, showcasing its potential as a selective inhibitor for this target .

Neurotoxicity Assessment

Another aspect of research focused on the neurotoxic potential of organophosphorus compounds similar to this compound. The study highlighted that systemic inhibition of specific enzymes could lead to delayed neurotoxicity. While direct evidence for neurotoxic effects from this compound remains limited, its structural similarities warrant further investigation into its safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。